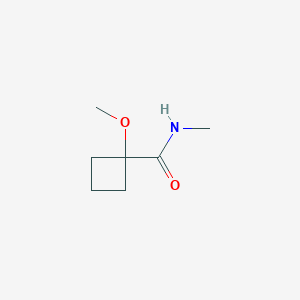
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In materials science and organic electronics, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is used as a building block for the synthesis of new polymers, which exhibit unique electronic properties.
Biochemical and Physiological Effects:
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cells. It has also been shown to exhibit good solubility in organic solvents, making it a useful building block for the synthesis of new polymers. However, the biochemical and physiological effects of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide are not fully understood, and further research is needed to elucidate its mechanism of action and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments include its high purity and good yield, making it a useful building block for the synthesis of new compounds. However, the limitations of using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. In medicinal chemistry, further studies are needed to fully understand its anti-cancer properties and potential side effects. In materials science and organic electronics, further research is needed to explore the electronic properties of polymers synthesized using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a building block. Additionally, further research is needed to optimize the synthesis method of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-5-bromoacetophenone with isopropylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In materials science, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been used as a building block for the synthesis of new polymers with potential applications in optoelectronics. In organic electronics, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been studied for its potential use as a hole transport material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)15-14(18)13-8-16(10(3)17)11-6-4-5-7-12(11)19-13/h4-7,9,13H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNDROLJVVGBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)


![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)


![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)
![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)